molecular formula C19H33ClN2O B2447476 N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride CAS No. 1052415-88-9

N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride

Cat. No.: B2447476
CAS No.: 1052415-88-9
M. Wt: 340.94
InChI Key: GURSVASCPGHKML-UHFFFAOYSA-N
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Description

This compound features an adamantane core, which is known for its stability and unique structural properties, making it a valuable component in the synthesis of various bioactive molecules .

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-piperidin-1-ylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O.ClH/c1-14(20-18(22)13-21-5-3-2-4-6-21)19-10-15-7-16(11-19)9-17(8-15)12-19;/h14-17H,2-13H2,1H3,(H,20,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURSVASCPGHKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4CCCCC4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride typically involves the reaction of adamantane derivatives with piperidine and acetamide under acidic conditions . One common method includes the use of adamantan-1-yl nitrates in sulfuric acid media to generate a carbocation, which then reacts with nitrogen-containing nucleophiles . This method is advantageous due to its efficiency and the high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The adamantane core can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the piperidine ring or the acetamide moiety.

    Substitution: Halogenation and other substitution reactions can be performed on the adamantane core or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, nitric acid, and various halogenating agents. Reaction conditions often involve elevated temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules with potential biological activity .

Scientific Research Applications

Medicinal Chemistry

N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride has been explored for its potential therapeutic effects in several areas:

  • Neurodegenerative Diseases : Investigated for its ability to modulate neurotransmitter systems, showing promise in treating conditions like Alzheimer's and Parkinson's diseases.
  • Antiviral Properties : The adamantane structure is associated with antiviral activity, particularly against influenza viruses. Compounds with similar structures have shown effectiveness against various viral strains.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties associated with this compound. For example, derivatives related to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity.

Anticancer Activity

Research indicates that compounds based on the adamantane scaffold may exhibit anticancer properties by interacting with specific molecular targets involved in tumor growth modulation.

In Vitro Studies

In vitro investigations have shown that compounds based on this scaffold can significantly inhibit various enzyme activities associated with disease processes. For instance, studies suggest potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

Molecular Docking Studies

Molecular docking studies have been utilized to predict how N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide interacts with target proteins at the molecular level. These studies indicate effective binding to specific sites on target proteins, potentially enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane core is known to enhance the lipophilicity and stability of the compound, allowing it to effectively interact with biological membranes and proteins . This interaction can modulate various cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Rimantadine: An antiviral drug with a similar adamantane core, used to treat influenza.

    Memantine: Used in the treatment of Alzheimer’s disease, also features an adamantane core.

    Amantadine: Another antiviral and antiparkinsonian drug with an adamantane structure.

Uniqueness

N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride is unique due to its combination of the adamantane core with a piperidine ring and an acetamide moiety. This structure provides a balance of stability, lipophilicity, and biological activity, making it a versatile compound for various applications .

Biological Activity

N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound’s structure, synthesis, biological activities, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C22H34N4OSC_{22}H_{34}N_{4}OS, with a molecular weight of 402.6 g/mol. The compound features a rigid adamantane core, which contributes to its stability and unique interactions with biological targets.

PropertyValue
Molecular FormulaC22H34N4OS
Molecular Weight402.6 g/mol
CAS Number1396757-18-8

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Adamantane Core : This is achieved through cyclization reactions starting from simpler hydrocarbons.
  • Introduction of the Ethyl Group : Alkylation reactions using ethyl halides in the presence of a strong base.
  • Attachment of the Piperidine Group : This involves reacting intermediates with piperidine derivatives.
  • Formation of the Acetamide Group : Acylation with acetic anhydride or acetyl chloride to form the final acetamide structure.

Antimicrobial Properties

Recent studies have demonstrated significant antimicrobial activity of derivatives related to this compound. For instance, a related derivative exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial properties. The compound also showed effectiveness in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

Antiviral and Anticancer Activities

The adamantane structure is known for its antiviral properties, particularly against influenza viruses. Research has indicated that compounds with similar structures may exhibit anticancer activities as well, potentially interacting with specific molecular targets to modulate cellular pathways involved in tumor growth .

The mechanism by which N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide exerts its biological effects involves its interaction with target proteins or enzymes within cells. The adamantane core provides a rigid framework, while functional groups like piperidine enhance binding affinity to biological targets. This interaction can lead to alterations in enzyme activity or modulation of signaling pathways.

In Vitro Studies

In vitro studies have shown that compounds based on the adamantane scaffold can significantly inhibit various enzyme activities associated with disease processes. For example, research on related compounds indicates potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Molecular Docking Studies

Molecular docking studies have been employed to predict how N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide interacts with target proteins at the molecular level. These studies suggest that the compound may bind effectively to specific sites on target proteins, potentially enhancing its therapeutic efficacy .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-[1-(Adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride?

  • Methodological Answer : The synthesis involves:

Adamantane intermediate preparation : Alkylation of 1-adamantaneethylamine with chloroacetyl chloride under anhydrous conditions .

Amide coupling : Reacting the intermediate with piperidine using carbodiimide reagents (e.g., EDC/HOBt) in dichloromethane (DCM) at 0–5°C .

Salt formation : Treating the free base with HCl gas in ethanol to yield the hydrochloride salt .
Key purification steps include recrystallization (ethanol/water) or silica gel chromatography (DCM:MeOH gradient) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm adamantane protons (δ 1.6–2.1 ppm) and piperidine signals (δ 2.3–3.0 ppm). For example, adamantane CH2 groups show distinct triplet patterns .
  • HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ at m/z 346.2145 for C19H31N2O·HCl) .
  • X-ray crystallography : Resolve crystal structure (orthorhombic Pbca space group, unit cell dimensions a = 9.3656 Å) .
  • HPLC : Assess purity (>98%) using a C18 column (UV detection at 254 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during scale-up synthesis?

  • Methodological Answer :
  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, reducing side products .
  • Solvent selection : Replace DCM with DMF for better solubility of adamantane intermediates at 25°C .
  • Temperature control : Maintain −10°C during coupling to suppress racemization .
  • Workup strategies : Employ liquid-liquid extraction (water/ethyl acetate) to remove unreacted piperidine .

Q. What approaches resolve discrepancies between computational predictions and experimental spectral data?

  • Methodological Answer :
  • DFT simulations : Compare B3LYP/6-31G*-calculated NMR shifts with experimental data to identify misassigned peaks (e.g., adamantane vs. piperidine CH2 groups) .
  • 2D NMR (HSQC, HMBC) : Map proton-carbon correlations to distinguish overlapping signals in the δ 2.0–2.5 ppm region .
  • Variable-temperature NMR : Resolve dynamic effects (e.g., piperidine ring inversion) by collecting spectra at 25°C and −40°C .

Q. What in vitro biological assays evaluate the pharmacological activity of this compound?

  • Methodological Answer :
  • Enzyme inhibition : Measure IC50 against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) using cortisone-to-cortisol conversion assays .
  • Cytotoxicity screening : Use MTT assays in HEK293 cells to determine LD50 values .
  • Permeability studies : Perform Caco-2 monolayer assays to predict blood-brain barrier penetration .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

  • Methodological Answer :
  • Solubility : The hydrochloride salt increases aqueous solubility (e.g., 12 mg/mL in pH 7.4 PBS vs. 0.5 mg/mL for the free base) due to enhanced ionization .
  • Stability : Hygroscopicity necessitates storage in desiccators (≤25°C, argon atmosphere) to prevent hydrolysis .
  • Crystallinity : Single-crystal X-ray diffraction confirms defined chloride ion interactions in the lattice, improving formulation reproducibility .

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